2-(3-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(3-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a thiophene ring fused to a pyrimidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of a thiophene derivative with a pyrimidine precursor. One common method includes the use of a Diels-Alder reaction between a thiophene derivative and a pyrimidine compound, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylthiophen-2-yl)pyrimidine-5-carboxylic acid
- 2-(3-Methylthiophen-2-yl)pyridine-4-carboxylic acid
- 2-(3-Methylthiophen-2-yl)quinoline-4-carboxylic acid
Uniqueness
2-(3-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid is unique due to its specific combination of a thiophene ring and a pyrimidine ring with a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-3-5-15-8(6)9-11-4-2-7(12-9)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
KFLXJBWGSVYURX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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